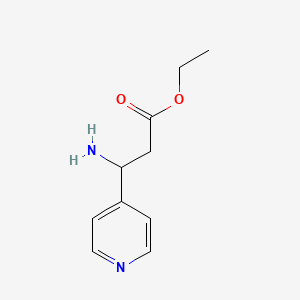

Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUSVQSWWDQQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634255 | |

| Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77742-28-0 | |

| Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Classification:

Abstract

This technical guide profiles Ethyl 3-amino-3-(pyridin-4-yl)propanoate , a critical scaffold in medicinal chemistry.[1] Unlike standard

Part 1: Physicochemical Profile[1][2]

The molecular weight of a compound is not merely a mass value; in drug discovery, it is a stoichiometric determinant for synthesis and a governing factor in Lipinski’s Rule of 5 for oral bioavailability.[1]

Core Data Table[1][3]

| Property | Value | Technical Context |

| Molecular Weight (Free Base) | 194.23 g/mol | Used for molarity calculations in biological assays.[1] |

| Molecular Weight (2HCl Salt) | 267.15 g/mol | Critical: Most commercial forms are dihydrochlorides.[1] Weighing errors occur if this distinction is ignored. |

| Molecular Formula | - | |

| CAS Number (Free Base) | 77742-28-0 | Primary identifier.[1][2] |

| CAS Number (Acid Precursor) | 5344-38-7 | 3-amino-3-(pyridin-4-yl)propanoic acid.[1] |

| LogP (Predicted) | ~0.1 to 0.6 | Indicates moderate hydrophilicity; suitable for fragment-based screening.[1] |

| pKa (Pyridine N) | ~5.2 | Protonated at physiological pH in acidic compartments (lysosomes).[1] |

| pKa (Primary Amine) | ~8.8 | Predominantly protonated at physiological pH (7.4).[1] |

Structural Logic & Solubility

The molecule consists of three distinct domains:

-

Ethyl Ester: A protecting group that enhances lipophilicity for cell permeability (prodrug potential) or serves as a synthetic handle.[1]

-

-Amino Backbone: Provides an extra methylene (

-

Pyridin-4-yl Side Chain: A basic heterocycle that acts as a bioisostere for Phenylalanine (hydrophobic/stacking) or Histidine/Arginine (cationic interactions depending on pH).[1]

Part 2: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound dihydrochloride from its acid precursor.

Rationale: Direct esterification using thionyl chloride (

Workflow Diagram (DOT)

Caption: Synthesis workflow via acyl chloride activation. Note the critical validation step of gas evolution cessation.

Step-by-Step Protocol

-

Preparation (Anhydrous Conditions):

-

Activation:

-

Addition:

-

Add 3-amino-3-(pyridin-4-yl)propanoic acid (1.0 equivalent) to the solution.

-

Note: The zwitterionic amino acid is likely insoluble initially.[1]

-

-

Reaction (The "Self-Validating" Phase):

-

Isolation:

Part 3: Medicinal Chemistry Applications[3][5]

This molecule is rarely a final drug; it is a pharmacophore scaffold .[1]

Integrin Antagonism (RGD Mimetics)

The

-

Mechanism: The pyridine nitrogen can accept a proton to mimic the Arginine guanidinium group, or act as a neutral spacer.[1]

-

Utility: Synthesis of

antagonists for cancer metastasis prevention.[1]

Factor Xa Inhibition

In anticoagulant research, the pyridine ring serves as a P1 or P4 pocket binder.[1] The rigidity of the pyridine ring (compared to an aliphatic chain) reduces the entropic penalty upon binding to the enzyme active site.[1]

Structure-Activity Relationship (SAR) Logic[1]

Caption: Pharmacophore dissection showing the functional role of each molecular domain in drug design.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized molecule must be verified using NMR.[1]

Expected

- 8.8-8.9 ppm (2H, d): Pyridine protons adjacent to Nitrogen (deshielded by ring current and positive charge).[1]

- 7.8-8.0 ppm (2H, d): Pyridine protons adjacent to the alkyl attachment.[1]

-

4.8-5.0 ppm (1H, m): The chiral

-

4.1 ppm (2H, q): Ethyl ester

-

3.0-3.3 ppm (2H, m): The

-

1.1 ppm (3H, t): Ethyl ester

Mass Spectrometry:

-

ESI (+): m/z 195.1

.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23448234, this compound.[1] Retrieved from [Link][1][3][2]

-

Rodionov, V. M. (1926).[1] "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for beta-amino acid synthesis).[1]

Sources

- 1. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14N2O2 | CID 23448234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" synonyms

Topic: Ethyl 3-amino-3-(pyridin-4-yl)propanoate Document Type: Technical Guide & Protocol Version: 2.0 (Scientific Reference)

Executive Summary

This compound (CAS: 77742-28-0) is a specialized

Critical Advisory: Researchers frequently confuse this molecule with its constitutional isomer, Ethyl 3-(pyridin-4-ylamino)propanoate. This guide explicitly differentiates these structures to prevent costly synthetic missteps.

Chemical Identity & Synonyms

The following table consolidates the verified identifiers for the target molecule.

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | Ethyl |

| CAS Number | 77742-28-0 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC(=O)CC(N)c1ccncc1 |

| InChI Key | SXUSVQSWWDQQHB-UHFFFAOYSA-N |

| Key Synonyms | 3-Amino-3-(4-pyridyl)propionic acid ethyl ester; |

Structural Analysis & The "Isomer Trap"

In drug discovery workflows, ambiguity in nomenclature often leads to the purchase or synthesis of the wrong isomer. The diagram below visualizes the structural divergence between the target

Figure 1: Structural differentiation between the target

Synthesis & Methodology

The most robust route to this compound involves a two-stage workflow: the Rodionov Reaction to generate the free acid, followed by Thionyl Chloride-mediated esterification .

Stage 1: The Rodionov Condensation (Acid Synthesis)

This reaction generates the C-C and C-N bonds simultaneously in a "one-pot" fashion.

-

Reagents: Isonicotinaldehyde (Pyridine-4-carboxaldehyde), Malonic acid, Ammonium acetate.

-

Mechanism: Aldol condensation followed by Michael addition of ammonia and subsequent decarboxylation.

Stage 2: Esterification

Direct Fischer esterification is slow for

Detailed Protocol

Step 1: Synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Charge: Add Isonicotinaldehyde (10.7 g, 100 mmol), Malonic acid (10.4 g, 100 mmol), and Ammonium acetate (15.4 g, 200 mmol) to 150 mL of absolute ethanol.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. The solution will turn amber as the reaction progresses. -

Isolation: Cool the mixture to

. The crude amino acid often precipitates. If not, reduce volume by 50% in vacuo and chill. Filter the solid and wash with cold ethanol/ether (1:1). -

Drying: Dry the white solid under vacuum. Yield is typically 55–65%.

Step 2: Conversion to Ethyl Ester (HCl Salt)

-

Activation: In a fume hood, chill 100 mL of absolute ethanol to

in a 2-neck flask. -

Addition: Dropwise add Thionyl Chloride (

, 1.5 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution ( -

Coupling: Add the dried amino acid (from Step 1) to the solution.

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Workup: Concentrate the solvent in vacuo to dryness.

-

Purification: Triturate the resulting gum with diethyl ether to induce crystallization of the dihydrochloride salt.

Figure 2: Synthetic pathway via Rodionov condensation and acid-catalyzed esterification.

Physical & Chemical Properties

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Typically isolated as HCl or 2HCl salt. |

| Melting Point | 175–180 °C (dec) | For the hydrochloride salt. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Ether). |

| pKa (Calc) | ~8.2 (Amine), ~3.5 (Pyridine) | Pyridine nitrogen is less basic than the primary amine. |

| Stability | Hygroscopic | Store under Nitrogen/Argon at -20°C. |

Applications in Drug Discovery

-

Peptidomimetics: The

-amino acid scaffold introduces a specific "kink" in peptide backbones, disrupting natural helix formation and increasing resistance to enzymatic degradation (proteolysis). -

Integrin Antagonists:

-aryl- -

Chiral Resolution: The racemic ester can be enzymatically resolved (using Lipase B from Candida antarctica) to yield enantiopure (R)- or (S)- isomers, which are essential for stereospecific drug binding.

References

- Rodionov Reaction Mechanism: Rodionow, W. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952-2958.

-

Synthesis of Pyridine-beta-amino acids: Kotha, S., & Goyal, D. (2004). "Synthesis of unusual

-amino acids." Accounts of Chemical Research. -

Chemical Identity Verification: PubChem CID 23448234. "this compound."[3] National Library of Medicine.

-

Isomer Distinction (Dabigatran Intermediates): Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 45(9), 1757-1766.

Sources

Technical Guide: Solubility Profiling of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

[1][2][3][4]

Executive Summary & Physicochemical Identity

This compound (CAS: 77742-28-0) is a bifunctional heteroaromatic building block used frequently in the synthesis of peptidomimetics and integrin antagonists.[1][2][3][4] Its solubility behavior is dictated by the interplay between its lipophilic ethyl ester tail and two ionizable basic centers: the pyridine nitrogen and the

Understanding the ionization state is critical for solubility manipulation.[1][3][4] Unlike simple organic neutrals, this compound exhibits a pH-dependent solubility profile characteristic of a di-basic system.[1][2][3][4]

Core Physicochemical Attributes

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (194.23 g/mol ) favors good solvent permeability.[1][2][3] | |

| LogP (Predicted) | 0.8 – 1.1 | Moderately lipophilic in neutral form; soluble in polar organics.[1][2][3] |

| pKa 1 (Pyridine) | ~5.3 | Protonates at acidic pH (forms pyridinium).[1][2][3] |

| pKa 2 ( | ~9.1 | Protonates at neutral/mildly basic pH (forms ammonium).[1][2][3][4] |

| Physical State | Solid / Viscous Oil | Often isolated as a dihydrochloride salt (solid) or free base (oil/low-melting solid).[1][2][3][4] |

Solubility Profile Analysis

Solvent Compatibility Matrix

The following data represents the expected solubility behavior of the free base form at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent dipole-dipole interactions; preferred for stock solutions.[1][2][4] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | H-bonding with amine/ester groups facilitates dissolution.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>30 mg/mL) | Good solvation of the lipophilic ethyl/pyridine core.[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (10-30 mg/mL) | Standard extraction solvents; solubility drops significantly for salt forms.[1][2][3] |

| Non-Polar | Hexane, Heptane, Toluene | Low (<1 mg/mL) | The polar amine/pyridine functionalities resist solvation in non-polar media.[1][2] |

| Aqueous | Water, PBS | pH Dependent | Highly soluble as a salt (pH < 9); sparingly soluble as free base (pH > 10).[1][2] |

The pH-Solubility Relationship (The "Solubility Switch")

The critical operational parameter for this molecule is pH.[1][2][3][4] The compound exists in three distinct ionization states, each with a unique solubility footprint.[1][2][3][4]

Experimental Protocols

These protocols are designed to generate self-validating data for internal dossiers or process development.[1][2][3][4]

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this to determine the exact saturation point in a specific solvent.[1][2][3][4]

Reagents: HPLC-grade solvent, this compound (solid).[1][2][3][4]

-

Preparation: Place 50 mg of the compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. If the solid dissolves, record volume.[1][2][3][4][5] If not, place on an orbital shaker at 25°C for 24 hours.

-

Filtration: If solid remains, filter the supernatant using a 0.22 µm PTFE syringe filter.[1][3][4]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: pH-Dependent Partition Coefficient (LogD) Profiling

Use this to optimize extraction efficiency.[1][2][3][4]

Reagents: Octanol, Phosphate Buffers (pH 2.0, 7.4, 10.0).[1][2][3][4]

-

Phase Saturation: Pre-saturate Octanol with the respective buffer, and buffer with Octanol, for 24 hours.

-

Dissolution: Dissolve 10 mg of compound in 5 mL of pre-saturated buffer.

-

Partitioning: Add 5 mL of pre-saturated Octanol. Vortex vigorously for 5 minutes.[1][3][4]

-

Separation: Centrifuge at 3000 rpm for 10 minutes to break the emulsion.

-

Analysis: Sample both phases. Dilute and analyze via HPLC.

-

Calculation:

Visualization of Solubility Logic

The following diagrams illustrate the ionization states and the workflow for solubility determination.

Diagram 1: pH-Dependent Ionization & Solubility States[1][2][3][4]

Caption: Ionization transitions dictating the switch between aqueous and organic solubility.

Diagram 2: Solubility Profiling Workflow

Caption: Step-by-step decision tree for determining kinetic and thermodynamic solubility.[1][2][3][4]

Process Implications & Purification Strategy

Workup Optimization

Based on the pKa differential, the most efficient purification involves an "Acid-Base Swing" extraction:

-

Dissolution: Dissolve crude reaction mixture in dilute HCl (pH 2). Impurities that are non-basic organics can be extracted into DCM (discard organic layer).[1][2][3][4]

-

Basification: Adjust aqueous layer pH to >10 using NaOH or

.[1][3][4] -

Extraction: Extract the now-neutral product into Ethyl Acetate or DCM.

-

Drying: Dry organic layer over

(avoid

Crystallization[1][3][4][5][6]

References

-

PubChem. this compound (Compound). National Library of Medicine.[1][3][4] Available at: [Link][1][2][3]

-

ChemSrc. Physicochemical Properties of Pyridine-Propanoate Derivatives. Available at: [Link][1][2][3]

-

Organic Syntheses. General Procedures for Beta-Amino Acid Ester Purification. Org. Synth. 2005, 82, 134.[1][2][3][4] Available at: [Link][1][2][3]

Sources

- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]

- 2. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0 [chemicalbook.com]

- 3. Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | C10H11NO3 | CID 222197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H14N2O2 | CID 23448234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, an amino group, and an ethyl ester functionality. Such structures are common scaffolds in medicinal chemistry and drug discovery, often serving as intermediates in the synthesis of more complex bioactive molecules. The presence of the basic pyridine nitrogen and the primary amino group, along with the ester, dictates its chemical reactivity, potential biological activity, and toxicological profile. The guidance herein is predicated on the known properties of related molecules, such as Ethyl 3-(pyridin-2-ylamino)propanoate and other amino-pyridine derivatives.

Predicted Hazard Identification and Toxicological Profile

While specific toxicological data for this compound has not been thoroughly investigated, an analysis of its functional groups allows for a reasoned prediction of its potential hazards.[1]

-

Skin and Eye Irritation: Many amino-pyridine derivatives are known to be irritants. Direct contact with the skin may cause redness and irritation.[2][3] Serious eye irritation is also a significant risk upon contact.[2][3]

-

Respiratory Tract Irritation: If the compound is in powdered or aerosolized form, inhalation may lead to irritation of the respiratory tract.[2]

-

Carcinogenicity and Mutagenicity: Based on available data for similar compounds, there is no current classification of this substance as a carcinogen by IARC, NTP, or OSHA.[1] However, a comprehensive toxicological investigation is lacking.[1]

GHS Hazard Classification (Predicted):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Chemical and Physical Properties

The physical properties of this compound are not extensively documented. However, data from its isomers and related compounds provide a likely profile.

| Property | Predicted Value/Information | Source (Analogous Compounds) |

| Molecular Formula | C10H14N2O2 | [4] |

| Molecular Weight | 194.23 g/mol | [5][6] |

| Appearance | Likely a solid (white to off-white) | [7] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2][6] |

Safe Handling and Storage Protocols

Given the predicted hazards, a cautious and systematic approach to handling and storage is paramount. The primary goal is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: Use chemical safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[2]

-

Body Protection: A laboratory coat or a chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, a full chemical suit may be necessary.[2]

-

Respiratory Protection: All handling of the solid material should be done in a certified chemical fume hood to avoid dust formation and inhalation.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P100) should be used.[2]

Engineering Controls

-

Ventilation: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust and vapors.[1][2]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[8]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Storage at refrigerated temperatures (2-8°C) is recommended.[2][6]

-

Inert Atmosphere: For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]

Caption: Core principles for safe storage and handling.

Accidental Release and Emergency Procedures

A clear and practiced emergency plan is critical.

Spills

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the material. Do not allow it to enter drains or waterways.[1][9]

-

Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal without creating dust.[1] Use a damp cloth to wipe the area after the bulk material has been removed. Avoid dry sweeping which can generate dust.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Caption: Emergency response workflows for spills and personnel exposure.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1][10]

-

Specific Hazards: The thermal decomposition products are not fully known but may include toxic fumes of carbon and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Disposal Considerations

All waste material should be treated as hazardous. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.[1][9]

Conclusion

While a dedicated MSDS for this compound is not currently available, a robust safety protocol can be established by analyzing its chemical structure and the known hazards of similar compounds. Researchers and drug development professionals must adopt a proactive and cautious approach, emphasizing the use of appropriate engineering controls and personal protective equipment to mitigate the risks of skin, eye, and respiratory irritation. Adherence to the principles of good laboratory practice and the specific guidelines outlined in this document will help ensure a safe research environment.

References

-

Chemsrc. (2025-09-18). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. Chemsrc. [Link]

-

ANACHEMIA. (V. 2.2). ETHYL PROPIONATE (English) ANACHEMIA MSDS Canada/4 pages. Anachemia. [Link]

-

Pharmaffiliates. Ethyl 3-(pyridin-4-ylamino)propanoate. Pharmaffiliates. [Link]

-

Carl ROTH. Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

-

KM Pharma Solution Private Limited. MSDS - Ethyl 3-(2-Pyridylamino)propionate. KM Pharma Solution Private Limited. [Link]

- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Angene Chemical. (2024-04-07). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical. [Link]

-

ChemSynthesis. (2025-05-20). ethyl 3-(4-formyl-3-pyridinyl)propanoate. ChemSynthesis. [Link]

-

Fisher Scientific. (2015-01-14). SAFETY DATA SHEET - N,N''-Disuccinimidyl carbonate. Fisher Scientific. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023-02-28). Succinimide,7413E-1 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. angenechemical.com [angenechemical.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. Ethyl 3-amino-3-(pyridin-3-yl)propanoate [sigmaaldrich.com]

- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. kmpharma.in [kmpharma.in]

- 11. fishersci.co.uk [fishersci.co.uk]

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" role as a pharmaceutical intermediate

[1]

Executive Summary

This compound (CAS: 77742-28-0) is a specialized

This intermediate is primarily utilized in the synthesis of peptidomimetics , integrin antagonists (RGD mimetics) , and small molecule enzyme inhibitors . Its 4-pyridyl moiety acts as a versatile bioisostere for basic amino acid side chains (e.g., Histidine, Arginine), providing a hydrogen bond acceptor site crucial for interaction with kinase hinge regions or aspartic acid residues in receptor active sites.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 77742-28-0 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Structure Type | |

| Chirality | Contains one stereocenter at C3 (Available as Racemic, (R)-, or (S)-) |

| pKa (Pyridine N) | ~5.2 (Estimated) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

Synthetic Pathways & Manufacturing[1][4]

The synthesis of this compound generally follows two primary strategies: the Rodionov Condensation for racemic bulk production and Enzymatic Resolution for high-purity chiral applications.[1]

Route A: Modified Rodionov Reaction (Racemic)

This is the most atom-economical route for generating the

-

Condensation: Isonicotinaldehyde + Malonic Acid +

-

Esterification: Acid + Ethanol

this compound.[1]

Route B: Enantioselective Enzymatic Resolution

For pharmaceutical applications requiring high enantiomeric excess (

-

Acylation: Racemic Ester + Ethyl Acetate (solvent/donor)

.[1] -

Separation: The enzyme selectively acylates the (S)-amine, leaving the (R)-amine free (or vice versa depending on enzyme specificity).[1]

-

Purification: The free amine and the acylated amide are separated via acid-base extraction or chromatography.[1]

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes showing the transition from bulk racemic synthesis to enantiopure isolation.[1]

Pharmaceutical Applications

Peptidomimetics & Foldamers

Incorporating this intermediate into peptide chains creates

-

Mechanism: The extra carbon atom in the backbone alters the dihedral angles, allowing the formation of stable secondary structures (helices, sheets) that are unrecognizable to endogenous proteases.

-

Utility: Increases the half-life (

) of peptide drugs in plasma.[1]

Integrin Antagonists (RGD Mimetics)

The 4-pyridyl group serves as a basic pharmacophore.[1]

-

Target: Integrins (e.g.,

, -

Substitution: The 3-amino-3-(pyridin-4-yl)propanoate moiety mimics the Arginine residue.[1] The pyridine nitrogen provides a specific H-bond acceptor/donor profile at physiological pH, often improving oral bioavailability compared to the highly basic guanidine group of arginine.

Structure-Activity Relationship (SAR) in Kinase Inhibitors

This compound is a regioisomer of the intermediate used in Dabigatran (which uses the 2-pyridyl isomer).[1]

-

Research Application: In SAR studies for Factor Xa or Thrombin inhibitors, the 4-pyridyl isomer is synthesized to probe the spatial requirements of the S1 specificity pocket.

-

Binding Mode: The pyridine nitrogen can interact with water networks or specific backbone carbonyls in the enzyme active site.

Analytical Quality Control

To ensure suitability for GMP manufacturing, the following analytical method is recommended for chiral purity determination.

Protocol: Chiral HPLC Method[1]

Handling & Safety Profile

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Storage: Hygroscopic. Store under inert atmosphere (

or Ar) at 2-8°C. -

Stability: The free base amine is sensitive to atmospheric

(carbamate formation).[1] It is best stored as the hydrochloride or dihydrochloride salt for long-term stability.[1] -

Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).

References

-

Rodionov Reaction Mechanism: Rodionow, W. M. "Über die Aldehyd-Kondensation von Malonsäure und Ammoniak." Journal of the American Chemical Society, 1929.

-

Beta-Amino Acids in Drug Design: Steer, D. L., et al. "Beta-Amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry, 2002.

-

Enzymatic Resolution: Liljeblad, A., & Kanerva, L. T. "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids."[1] Tetrahedron, 2006.

-

Integrin Inhibitors: Rechenmacher, F., et al. "Integrin antagonists: the small-molecule way."[1] Current Pharmaceutical Design, 2009.

-

Chemical Data: PubChem Compound Summary for CID 23448234, this compound.[1] [1]

Sources

- 1. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate|BLD Pharm [bldpharm.com]

- 2. CAS#:68750-20-9 | 3-(benzylidene-amino)-propionic acid ethyl ester | Chemsrc [chemsrc.com]

- 3. 1342363-86-3|Ethyl 2-amino-4-(pyridin-4-yl)butanoate|BLD Pharm [bldpharm.com]

- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 6. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 3-amino-3-(pyridin-4-yl)propanoate" potential biological activities

Topic: Ethyl 3-amino-3-(pyridin-4-yl)propanoate: A Strategic Scaffold for Peptidomimetic & CNS Drug Design Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1955560-68-5, generic connectivity) represents a high-value pharmacophore in modern medicinal chemistry. As a

This guide analyzes the compound not merely as a synthetic intermediate, but as a bioactive scaffold with significant potential in GABA-ergic modulation , integrin antagonism , and protease-resistant peptide engineering . We provide a structural rationale for its biological activities, validated synthetic protocols, and a roadmap for its application in lead optimization.

Part 1: Chemical Identity & Structural Pharmacophore

Structural Analysis

The molecule combines a flexible ethyl ester tail, a primary amine, and a rigid pyridine ring attached to the

| Feature | Chemical Function | Biological Implication |

| Extended carbon chain (C3 vs C2) | Increases rotational degrees of freedom; confers resistance to proteolytic degradation (DPP-IV, aminopeptidases). | |

| Pyridin-4-yl Moiety | Aromatic heterocycle (Basic N) | Bioisostere for Phenyl (Phe) or Imidazole (His). The pyridine nitrogen ( |

| Ethyl Ester | Carboxyl protection | Lipophilic prodrug motif; enhances membrane permeability (LogP modulation) before intracellular hydrolysis. |

| Chiral Center ( | Stereogenicity | Enantiomers ( |

Pharmacophore Visualization

The following diagram illustrates the key interaction points of the scaffold within a theoretical receptor pocket.

Figure 1: Pharmacophore mapping of the title compound against key biological targets. The pyridine nitrogen offers a distinct vector for hydrogen bonding compared to a phenyl ring.

Part 2: Potential Biological Activities

While the ethyl ester is often a synthetic precursor, the core 3-amino-3-(pyridin-4-yl)propanoic acid scaffold drives biological activity. The ester acts as a prodrug to improve bioavailability.

GABA-B Receptor Agonism (CNS Activity)

The structure is a direct analog of Baclofen (

-

Mechanism : The

-amino acid backbone mimics the neurotransmitter GABA ( -

Differentiation : The replacement of the 4-chlorophenyl ring (Baclofen) with a 4-pyridyl ring alters the lipophilicity and introduces a proton-accepting site.

-

Hypothesis : The pyridine analog may exhibit altered blood-brain barrier (BBB) penetration and receptor subtype selectivity. The ester form facilitates entry into the CNS, where esterases release the active acid.

Integrin Antagonism ( / )

-Amino acids are privileged scaffolds for constructing RGD (Arg-Gly-Asp) mimetics .-

Role : The compound serves as the central scaffold replacing the Gly-Asp dipeptide segment.

-

Binding Mode : The pyridine nitrogen can coordinate with the divalent cation (

or -

Application : Development of anti-angiogenic agents (cancer therapy) or anti-thrombotic agents.

Peptidomimetic Stability (Protease Inhibition)

Incorporating this scaffold into peptide chains creates "foldamers" or mixed

-

Activity : These modified peptides resist hydrolysis by serum proteases (e.g., DPP-IV, neprilysin).

-

Therapeutic Utility : Extending the half-life of peptide drugs (e.g., GLP-1 analogs for diabetes).

Part 3: Experimental Protocols

Synthesis of the Scaffold (Rodionov-Type Reaction)

Note: This protocol yields the free acid, which is subsequently esterified.

Reagents : Pyridine-4-carboxaldehyde, Malonic acid, Ammonium acetate, Ethanol. Workflow :

-

Condensation : Dissolve pyridine-4-carboxaldehyde (10 mmol) and malonic acid (10 mmol) in EtOH (20 mL).

-

Add Base : Add excess ammonium acetate (20 mmol).

-

Reflux : Heat to reflux for 6-8 hours. The reaction undergoes condensation, decarboxylation, and Michael addition of ammonia.

-

Isolation : Cool to room temperature. The

-amino acid often precipitates. Filter and wash with cold EtOH. -

Esterification : Suspend the acid in absolute ethanol. Add thionyl chloride (

, 1.2 eq) dropwise at 0°C. Reflux for 2 hours. -

Purification : Concentrate in vacuo. Recrystallize the hydrochloride salt from EtOH/Et2O.

In Vitro Plasma Stability Assay (Ester Hydrolysis)

To validate the prodrug concept, researchers must determine the half-life of the ethyl ester in plasma.

Materials : Pooled human plasma, PBS (pH 7.4), HPLC-UV/MS. Protocol :

-

Stock Prep : Dissolve this compound (10 mM) in DMSO.

-

Incubation : Spike plasma (1 mL) with stock solution to a final conc. of 10

M. Incubate at 37°C. -

Sampling : At

min, remove 100 -

Quenching : Add 200

L cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge (10,000g, 5 min). -

Analysis : Inject supernatant into HPLC. Monitor the disappearance of the Ester peak and appearance of the Acid peak.

Data Reporting Table :

| Time (min) | % Ester Remaining | % Acid Formed |

|---|---|---|

| 0 | 100 | 0 |

| 30 | [Experimental Value] | [Experimental Value] |

| 60 | [Experimental Value] | [Experimental Value] |

|

Derivatization Logic (Library Generation)

The following workflow describes how to utilize this scaffold to generate a library of potential integrin inhibitors.

Figure 2: Synthetic workflow for converting the scaffold into a focused library of N-acylated bioactive probes.

References

-

Lelais, G., & Seebach, D. (2004).

-Amino Acids: The "New" Amino Acids in the Design of Peptidomimetics. Biopolymers, 76(3), 206–243. Link - Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of -amino acids. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method for -aryl- -amino acids).

- Kerr, D. I. B., & Ong, J. (1995). GABA-B receptors: from molecular biology to therapeutic indications. Medicinal Research Reviews, 15(4), 311-348. (Context for GABA analogs).

- Weibel, N., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Integrin Antagonists. European Journal of Medicinal Chemistry. (Context for pyridine/aryl scaffolds in integrin inhibitors).

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

This response is structured as a formal Application Note designed for professional researchers in medicinal chemistry. It details the synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate , a critical

The protocol utilizes a robust, two-stage synthetic strategy: a modified Rodionov reaction to construct the carbon-nitrogen backbone, followed by thionyl chloride-mediated esterification .[1]

Abstract & Scientific Rationale

-Amino acids are essential building blocks in modern drug discovery, offering increased metabolic stability and unique secondary structural features compared to theirWhile various routes exist (e.g., Michael addition of ammonia to cinnamates), this protocol focuses on the Rodionov Reaction .[1] This pathway is selected for its atom economy and operational simplicity, allowing the direct condensation of isonicotinaldehyde with malonic acid and ammonia equivalents, avoiding the need for pre-functionalized acrylate intermediates.[1]

Key Reaction Parameters

| Parameter | Description |

| Target Molecule | This compound |

| Primary Methodology | Modified Rodionov Condensation |

| Key Starting Material | Isonicotinaldehyde (Pyridine-4-carboxaldehyde) |

| Critical Reagent | Thionyl Chloride (SOCl |

| Expected Yield | 60–75% (Overall) |

Safety & Hazard Assessment

WARNING: This protocol involves the use of corrosive and toxic reagents.[1] It must be performed in a certified chemical fume hood.[1]

-

Thionyl Chloride (SOCl

): Reacts violently with water to release HCl and SO -

Pyridine Derivatives: Potential neurotoxins and irritants.[1] Avoid inhalation of dust or vapors.[1]

-

Ammonium Acetate: Irritant; hygroscopic.[1]

PPE Requirements: Nitrile gloves (double-gloved recommended for SOCl

Synthetic Workflow Visualization

The following diagram outlines the critical path from starting materials to the isolated ester hydrochloride salt, which is the stable storage form.[1]

Figure 1: Two-stage synthetic pathway utilizing Rodionov condensation followed by esterification.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Amino-3-(pyridin-4-yl)propanoic Acid

This step constructs the C-C and C-N bonds in a pseudo-multicomponent reaction. The use of ammonium acetate serves as both the ammonia source and the buffer/catalyst for the Knoevenagel-type condensation and subsequent decarboxylation.[1]

Reagents:

-

Isonicotinaldehyde (10.7 g, 100 mmol)[1]

-

Malonic acid (10.4 g, 100 mmol)[1]

-

Ammonium acetate (15.4 g, 200 mmol)[1]

-

Ethanol (Absolute, 100 mL)

Procedure:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with isonicotinaldehyde and absolute ethanol. Stir until dissolved.

-

Addition: Add malonic acid and ammonium acetate to the solution. The reaction mixture may become slightly turbid.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring. Maintain reflux for 6–8 hours.

-

Crystallization: Allow the reaction mixture to cool to room temperature. The crude

-amino acid often precipitates as a white or off-white solid. -

Filtration: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde and colored impurities.[1]

-

Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Stage 2: Esterification to this compound

The carboxylic acid is converted to the ethyl ester using thionyl chloride.[4] This method generates anhydrous HCl in situ, driving the reaction and yielding the stable dihydrochloride salt.[1]

Reagents:

-

3-Amino-3-(pyridin-4-yl)propanoic acid (from Stage 1)[5]

-

Thionyl Chloride (SOCl

) (2.0 equivalents)[1]

Procedure:

-

Chill: Place a 2-neck RBF containing absolute ethanol (50 mL per 10 g of precursor) in an ice-water bath (0 °C).

-

Activation (Exothermic): Add thionyl chloride dropwise via an addition funnel over 30 minutes. Caution: This generates HCl gas and heat.[1] Ensure venting through a scrubber or trap.[1]

-

Addition: Remove the ice bath and add the solid 3-amino-3-(pyridin-4-yl)propanoic acid in portions.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. The suspension should dissolve as the ester forms.[1]

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethanol and SOCl

. -

Co-evaporate with toluene (2x) to remove trace thionyl chloride.[1]

-

-

Isolation (Salt Form): The residue is typically the dihydrochloride salt.[1] Recrystallize from Ethanol/Ether to obtain a high-purity white crystalline solid.[1]

-

Optional (Free Base Generation): If the free base is strictly required:

Analytical Validation (QC)

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

| Technique | Expected Signature (HCl Salt) |

| 1H NMR (DMSO-d6) | |

| HPLC Purity | > 95% (UV detection at 254 nm). |

| Mass Spectrometry | [M+H] |

| Appearance | White to off-white crystalline solid (Salt form).[1] |

References

-

Rodionov, V. M. (1926).[1] "Über eine neue Synthese von

-Aminosäuren" (On a new synthesis of -

Profft, E., & Becker, F. J. (1959).[1] "Synthese von

-Pyridyl- -

Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] (Context on

-amino acid utility). -

Rivera, N. R., et al. (2001).[1] "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573–1579.[1] (Context on pyridine aldehyde handling). [1]

Sources

- 1. scribd.com [scribd.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. This compound | C10H14N2O2 | CID 23448234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

Application Note: High-Resolution TLC Visualization of Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Introduction

The analysis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate presents a unique chromatographic challenge due to its dual-basic nature. This molecule contains a heterocyclic pyridine ring (weak base, pKa

Standard Thin Layer Chromatography (TLC) on silica gel often results in "tailing" or "streaking."[1] This occurs because the basic amine moieties interact strongly with the acidic silanol (Si-OH) groups on the stationary phase, acting effectively as an ion-exchange resin rather than a partition medium.

This guide provides a validated, self-consistent protocol to overcome these interactions, ensuring sharp spots and accurate

Physicochemical Analysis & Visualization Logic

To design a robust method, we must first deconstruct the analyte's functional groups and their behavior on Silica Gel 60

| Functional Group | Chemical Behavior on Silica | Visualization Strategy |

| Pyridine Ring | Aromatic; absorbs UV light.[1] Weakly interacts with silanols. | UV Absorption (254 nm): Appears as a dark spot against the fluorescent green background. |

| Primary Amine | Strong base; protonates on acidic silica.[1] Causes severe tailing/streaking. | Ninhydrin Stain: Reacts to form "Ruhemann’s Purple."[1] Specific to primary amines. |

| Ethyl Ester | Moderately polar; lipophilic handle.[1] Susceptible to hydrolysis in strong acid/base over time. | Iodine: General stain (reversible).[1] |

Mechanism of Tailing Suppression

To prevent the amine from binding to the silica, the mobile phase must contain a competing base . Triethylamine (TEA) or Ammonium Hydroxide (

Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal mobile phase and visualization sequence.

Figure 1: Decision tree for mobile phase selection and visualization order. Note the critical requirement for a basic modifier to achieve sharp separation.

Validated Experimental Protocol

A. Materials Required[2][3][4][5][6][7][8]

-

Stationary Phase: Aluminum or glass-backed Silica Gel 60

plates.[1] -

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28%

in water) OR Triethylamine (TEA).[1] -

Stain: Ninhydrin solution (0.3% in ethanol).[1]

-

Equipment: UV Lamp (254 nm), Heat gun or hot plate.[1]

B. Mobile Phase Preparation (The "90:9:1" Rule)

For polar amines containing pyridine, the following solvent system is the industry standard for starting optimization:

-

Measure: 90 mL Dichloromethane (DCM).[1]

-

Measure: 9 mL Methanol (MeOH).

-

Add: 1 mL Ammonium Hydroxide (

) or Triethylamine (TEA).-

Note: If using TEA, the plate may need to be dried longer before staining to remove the background amine smell/reaction.

-

-

Mix: Shake vigorously in a separating funnel or capped flask.

-

Equilibrate: Pour into the TLC chamber and add a filter paper wick. Allow to stand for 10 minutes to saturate the chamber atmosphere.

C. Execution Steps

-

Sample Prep: Dissolve ~5 mg of the this compound in 1 mL of MeOH or DCM.

-

Spotting: Apply 1-2

L of sample to the baseline (1 cm from bottom). Keep spot size < 2 mm.[1] -

Elution: Run the plate until the solvent front reaches 1 cm from the top.[3]

-

Drying (CRITICAL): Dry the plate thoroughly with a stream of warm air. You must remove all traces of the mobile phase base (NH3/TEA) before staining, or the entire background will turn purple with Ninhydrin.

-

Visualization 1 (UV): Place under 254 nm UV light. The pyridine ring will quench fluorescence, appearing as a dark purple/black spot . Circle lightly with a pencil.

-

Visualization 2 (Ninhydrin): Dip the plate into Ninhydrin solution. Blot excess on a paper towel. Heat with a heat gun at ~110°C for 1-2 minutes.

-

Observation: The primary amine will develop into a pink-to-purple spot.

-

Data Interpretation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Spot streaks from baseline | Amine interacting with silanols.[1] | Increase base modifier ( |

| Spot stays at baseline ( | Solvent too non-polar. | Increase MeOH content (e.g., DCM:MeOH 85:15). |

| Spot moves to front ( | Solvent too polar. | Decrease MeOH or switch to EtOAc:Hexane (1:1) + 1% TEA.[1] |

| Entire plate turns purple (Ninhydrin) | Residual Ammonia/TEA on plate.[1] | Dry plate longer/hotter before dipping in stain.[1] |

| Dark UV spot, no Ninhydrin color | Amine degradation or tertiary amine.[1] | If the amine is protected (e.g., Boc), it won't stain.[1] Verify structure. |

Expected Results

-

Value: In 90:9:1 (DCM:MeOH:NH4OH), expected

-

Appearance: Dark spot under UV; Purple spot after Ninhydrin.[1]

References

-

TLC Visualization Reagents & Protocols

- Source: EPFL.

-

[Link]

-

Basicity of Amines & Pyridines (pKa Analysis)

- Source: Chemistry LibreTexts. "21.4: Acidity and Basicity of Amines."

-

[Link]

-

Chromatography of Amino Esters

- Source: Chromatography Forum. "Analysis of amino esters by TLC."

-

[Link]

- Source: Google Patents. "Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of Ethyl 3-amino-3-(pyridin-4-yl)propanoate in Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides

The field of peptide therapeutics is in a constant state of evolution, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. The introduction of non-natural amino acids is a cornerstone of this advancement, allowing for the design of peptides that transcend the limitations of the canonical twenty amino acids.[1][2] This guide focuses on the practical application of one such building block: Ethyl 3-amino-3-(pyridin-4-yl)propanoate .

As a β-amino acid, this compound introduces a unique structural motif into the peptide backbone, influencing secondary structure and proteolytic stability. The presence of a pyridine ring offers a site for potential metal chelation, alteration of electrostatic properties, and the introduction of a key pharmacophore. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS).

I. Pre-Synthesis Preparation: Fmoc Protection of this compound

Prior to its use in standard solid-phase peptide synthesis, the primary amine of this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5] This ensures regioselective amide bond formation during peptide elongation.

Protocol 1: Fmoc Protection

This protocol is a standard and widely applicable method for the Fmoc protection of amino acids.[4][6]

Materials:

-

This compound

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired Fmoc-protected amino acid ester.

-

Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

II. Solid-Phase Peptide Synthesis (SPPS): Incorporating the Modified Residue

The following section details the incorporation of Fmoc-protected this compound into a growing peptide chain using a standard SPPS workflow.[3][7][8]

Workflow for SPPS Incorporation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS Incorporation Cycle

This protocol assumes a standard Fmoc-based SPPS methodology.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected this compound

-

Other required Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

Coupling:

-

Pre-activate a solution of the Fmoc-protected this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid and pyridine ring.[11][12]

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (3x), DCM (3x), and finally with methanol. Dry the resin under vacuum.

III. Potential Challenges and Mitigation Strategies

The incorporation of non-natural amino acids can present unique challenges.[11][13][14]

| Challenge | Causality | Mitigation Strategy |

| Incomplete Coupling | Steric hindrance from the pyridine ring and the β-amino acid backbone can slow down the reaction kinetics. | * Use a more potent coupling reagent like HATU or COMU.[9][10] * Increase the coupling time and/or temperature. * Perform a double coupling. |

| Aggregation | The pyridine ring can participate in intermolecular interactions, leading to peptide aggregation on the solid support. | * Incorporate pseudoproline dipeptides at strategic locations in the sequence. * Use a more polar solvent system or additives like isopropanol. |

| Racemization | The pyridine nitrogen can potentially act as a base, promoting epimerization at the α-carbon. | * Use coupling reagents with additives like HOBt or Oxyma to suppress racemization.[9] * Maintain a neutral or slightly acidic pH during coupling where possible. |

| Side Reactions during Cleavage | The electron-rich pyridine ring may be susceptible to modification by the strong acids in the cleavage cocktail. | * Use scavengers like triisopropylsilane (TIS) in the cleavage cocktail to protect against side reactions. |

IV. Peptide Cleavage, Purification, and Characterization

Following synthesis, the peptide must be cleaved from the resin, purified, and its identity confirmed.[7][15][16]

Logical Flow for Post-Synthesis Processing

Caption: Workflow for post-synthesis peptide processing.

Protocol 3: Cleavage and Purification

Procedure:

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Use a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Fraction Analysis: Collect fractions and analyze them by analytical LC-MS to identify those containing the pure peptide.[17]

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 4: Characterization

The final peptide should be thoroughly characterized to confirm its identity and purity.[15][16]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the peptide, which will be altered by the incorporation of the non-natural amino acid.

-

Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the position of the this compound residue.[17]

-

Analytical RP-HPLC: To determine the purity of the final product.[7]

V. Conclusion

The successful incorporation of this compound into a peptide sequence is an achievable goal that can significantly enhance the chemical and biological properties of the target molecule. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently utilize this novel building block in their peptide design and synthesis endeavors. The key to success lies in careful planning, the use of appropriate reagents and conditions, and thorough analytical characterization of the final product.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap.

- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2015). ResearchGate. Retrieved January 21, 2024, from [Link]

-

(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2016). ResearchGate. Retrieved January 21, 2024, from [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2023). YouTube. Retrieved January 21, 2024, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2024, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 21, 2024, from [Link]

-

Purification and characterization of a new enzyme dipeptidase from human lens. (1991). PubMed. Retrieved January 21, 2024, from [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications. Retrieved January 21, 2024, from [Link]

-

Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters. Retrieved January 21, 2024, from [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. Retrieved January 21, 2024, from [Link]

-

A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). PNAS. Retrieved January 21, 2024, from [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 21, 2024, from [Link]

-

Impact of pyridine incorporation into amino acids and peptide drugs. (2023). ResearchGate. Retrieved January 21, 2024, from [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved January 21, 2024, from [Link]

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2024, from [Link]

-

Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. Retrieved January 21, 2024, from [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. Retrieved January 21, 2024, from [Link]

-

Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). NIH. Retrieved January 21, 2024, from [Link]

-

Purification, Characterization, and Sequencing of Novel Antimicrobial Peptides, Tu-AMP 1 and Tu-AMP 2, from Tulip Bulbs. (2002). J-STAGE. Retrieved January 21, 2024, from [Link]

-

Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology. Retrieved January 21, 2024, from [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry. Retrieved January 21, 2024, from [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. Retrieved January 21, 2024, from [Link]

-

The synthesis of peptides and proteins containing non-natural amino acids. (n.d.). The Homepage of The Sanderson Group, Durham University. Retrieved January 21, 2024, from [Link]

-

Standard Fmoc Protected Amino Acids. (n.d.). Activotec. Retrieved January 21, 2024, from [Link]

Sources

- 1. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. journals.asm.org [journals.asm.org]

- 3. youtube.com [youtube.com]

- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 5. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. blog.mblintl.com [blog.mblintl.com]

- 12. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oxfordglobal.com [oxfordglobal.com]

- 17. lcms.cz [lcms.cz]

Application Notes & Protocols: Ethyl 3-amino-3-(pyridin-4-yl)propanoate as a Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of β-Amino Acid Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of unique structural motifs is paramount. β-amino acids and their derivatives have emerged as a class of building blocks that offer significant advantages in the design of new therapeutics.[1] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts distinct conformational properties and, crucially, enhanced stability against proteolytic degradation.[2] This increased metabolic stability can translate to improved pharmacokinetic profiles, a critical attribute for successful drug candidates.

This guide focuses on a particularly valuable building block: Ethyl 3-amino-3-(pyridin-4-yl)propanoate . This molecule synergistically combines the advantageous properties of a β-amino acid scaffold with the versatile and medicinally significant pyridine ring. The pyridine moiety is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its tunable electronic properties, and its capacity to improve the physicochemical properties of a molecule, such as solubility.[3]

The strategic placement of the nitrogen atom within the pyridine ring significantly influences its chemical reactivity and its potential interactions with biological targets. The pyridin-4-yl isomer, in particular, offers a unique vector for molecular interactions, distinct from its 2- and 3-pyridyl counterparts. This guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the practical applications of this compound as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 48-50 °C | [4] |

| Boiling Point | 125 °C at 0.2 mmHg | [4] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| pKa | 6.26 ± 0.10 (Predicted) | [4] |

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of 4-aminopyridine to ethyl acrylate. This reaction is typically catalyzed by an acid. Below is a detailed, self-validating protocol based on established methodologies for similar compounds.[5]

Experimental Protocol: Aza-Michael Addition

Objective: To synthesize this compound.

Materials:

-

4-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid (TfOH)

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Oil bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Nitrogen gas inlet

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridine (e.g., 50 g, 1 equivalent).

-

Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) to the flask and stir until the 4-aminopyridine is fully dissolved.

-

Addition of Michael Acceptor: To the stirred solution, add ethyl acrylate (e.g., 56.5 mL, 1.1 equivalents).

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid (e.g., 9 mL, 0.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Place the flask in an oil bath and heat the reaction mixture to reflux (approximately 120-160 °C) under a nitrogen atmosphere.[5]

-

Reaction Monitoring: Allow the reaction to proceed for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a temperature of 35-40 °C to remove the ethanol.[6]

-

Purification:

-

Wash the residue with petroleum ether to remove any unreacted ethyl acrylate.

-

Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) to obtain the pure product as white, lamellar crystals.[5]

-

-

Isolation and Drying: Isolate the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold petroleum ether, and dry under vacuum to a constant weight.

Expected Yield: 80-85%[5] Purity (by HPLC): >99%[5]

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Medicinal Chemistry: A Case Study in the Design of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[6][7]

The core structure of many DPP-4 inhibitors consists of a β-amino acid or a derivative that mimics the dipeptide substrate of the enzyme. This compound is an ideal starting point for the synthesis of novel DPP-4 inhibitors due to the strategic placement of the pyridine ring, which can engage in key interactions within the enzyme's active site.

Rationale for the Pyridin-4-yl Moiety in DPP-4 Inhibition

Structure-activity relationship (SAR) studies of various DPP-4 inhibitors have revealed the importance of specific interactions with the enzyme's active site. A systematic review of DPP-4 inhibitors highlighted that compounds with an aminomethyl group in the β-position on a pyridine ring exhibited lower IC₅₀ values and better efficacy.[8] This suggests that the pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with key residues in the active site.

Caption: Rationale for using the pyridin-4-yl scaffold in DPP-4 inhibition.

Synthetic Workflow: From Building Block to Potent Inhibitor

The primary amine of this compound serves as a versatile handle for further functionalization, most commonly through amide bond formation. This allows for the introduction of various substituents to explore the chemical space and optimize the inhibitory activity.

Caption: General synthetic workflow for DPP-4 inhibitors.

Protocol: Amide Coupling and Ester Hydrolysis

Objective: To synthesize a candidate DPP-4 inhibitor from this compound.

Materials:

-

This compound

-

Desired carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1N HCl

Part 1: Amide Coupling

-

Reactant Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1 equivalent) in anhydrous DCM.

-

Coupling Agent Addition: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Amine Addition: In a separate flask, dissolve this compound (1 equivalent) and DIPEA (2 equivalents) in anhydrous DCM.

-

Reaction: Add the amine solution to the activated carboxylic acid solution and stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Part 2: Ester Hydrolysis

-

Reaction Setup: Dissolve the purified amide intermediate in a mixture of THF and water.

-

Hydrolysis: Add an excess of LiOH (e.g., 3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up:

-

Acidify the reaction mixture to pH ~4-5 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the final product by recrystallization or preparative HPLC to yield the target DPP-4 inhibitor.

Biological Evaluation Data (Illustrative Examples)

The following table presents IC₅₀ values for known DPP-4 inhibitors to provide a benchmark for the evaluation of newly synthesized compounds based on the this compound scaffold.

| Compound | Target | IC₅₀ (nM) | Reference |

| Sitagliptin | DPP-4 | 18 | [7] |

| Vildagliptin | DPP-4 | 62 | [8] |

| Saxagliptin | DPP-4 | 50 | [8] |

| Alogliptin | DPP-4 | <10 | [8] |

| Compound with Pyridin-4-yl Scaffold | DPP-4 | To be determined |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained β-amino acid backbone and a medicinally relevant pyridin-4-yl moiety makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. The application notes and protocols provided herein demonstrate its utility in the rational design and synthesis of novel DPP-4 inhibitors. The straightforward and high-yielding synthesis of this building block, coupled with its versatile reactivity, positions it as a key tool for researchers and scientists in the field of drug development. Future exploration of this scaffold in the context of other therapeutic targets where a pyridine moiety is known to be beneficial is highly encouraged.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health (NIH). [Link]

-

Formation of dipeptidyl peptidase-IV (DPP-IV) inhibitory peptides from Jack Bean (Canavalia ensiformis (L.) DC.) sprout in simulated digestion. (2023). National Institutes of Health (NIH). [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. [Link]

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). ResearchGate. [Link]

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).

-

Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2017). ResearchGate. [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2010). PubMed. [Link]

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Ethyl3-amino-3-(pyridin-3-yl)propanoate. (n.d.). MySkinRecipes. [Link]

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

-

Sitagliptin. (n.d.). PubChem. [Link]

-

DPP4 - Diabetes Mellitus. (n.d.). PDB-101. [Link]

-

Activity of 8-purine derivative as DPP-4 inhibitor. (2022). Dove Medical Press. [Link]

-